molecular formula C19H15N B13827208 Benz(a)acridine, 8,12-dimethyl- CAS No. 3518-05-6

Benz(a)acridine, 8,12-dimethyl-

Cat. No.: B13827208
CAS No.: 3518-05-6
M. Wt: 257.3 g/mol
InChI Key: ARUPRRXZUJYLKR-UHFFFAOYSA-N
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Description

8,12-Dimethylbenz(a)acridine (C19H15N) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a benz[a]acridine backbone with methyl substituents at the 8- and 12-positions. Benz[a]acridine itself is a nitrogen-containing heterocyclic compound, structurally analogous to benz[a]anthracene but with a nitrogen atom replacing one carbon in the central ring . The addition of methyl groups alters its physicochemical properties and biological activity, making it a subject of interest in carcinogenicity studies and synthetic chemistry.

Properties

CAS No.

3518-05-6

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

8,12-dimethylbenzo[a]acridine

InChI

InChI=1S/C19H15N/c1-12-6-5-9-15-13(2)18-16-8-4-3-7-14(16)10-11-17(18)20-19(12)15/h3-11H,1-2H3

InChI Key

ARUPRRXZUJYLKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C(=N2)C=CC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

The synthesis of Benz(a)acridine, 8,12-dimethyl- typically involves the fusion of 9,9-dimethyl-9,10-dihydroacridine with an additional phenyl moiety. This process results in the formation of a rigid 12,12-dimethyl-7,12-dihydrobenzo[a]acridine structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the fusion process. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Benz(a)acridine, 8,12-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Benz(a)acridine, 8,12-dimethyl- has a wide range of scientific research applications. In chemistry, it is used as a chromophore for designing deep-blue narrow-band emission emitters in OLEDs . In biology and medicine, acridine derivatives, including Benz(a)acridine, 8,12-dimethyl-, are studied for their potential therapeutic effects, such as anticancer properties. These compounds can intercalate into DNA, affecting biological processes and enzyme activities . In industry, Benz(a)acridine, 8,12-dimethyl- is utilized in the development of luminescent materials and optoelectronic devices .

Mechanism of Action

The mechanism of action of Benz(a)acridine, 8,12-dimethyl- involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting processes such as replication and transcription. The compound’s planar structure and π-conjugated system facilitate its insertion between base pairs, leading to charge transfer and π-stacking interactions . These interactions can result in the inhibition of DNA-related enzymes and the induction of cytotoxic effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

  • Benz[a]acridine (unsubstituted): Baseline for comparing methylated derivatives.
  • 7-Methylbenz[c]acridine: A potent carcinogen with a methyl group in the bay region .
  • 12-Methylbenz[a]acridine : An inactive isomer, highlighting the importance of substitution position .
  • 8,10-Dimethylbenz[a]acridine : Features adjacent methyl groups, influencing steric effects .
  • 9,10,12-Trimethylbenz(a)acridine : Demonstrates how additional methyl groups increase hydrophobicity (logP = 5.466) .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) logP Key Features
Benz[a]acridine 229.3 131 4.1* Baseline PAH, weak carcinogen
7,9-Dimethylbenz[c]acridine 257.3 157–161 5.2* Bay-region methylation
8,10-Dimethylbenz[a]acridine 257.3 156 5.3* Adjacent methyl groups
9,10,12-Trimethylbenz(a)acridine 271.4 N/A 5.466 High hydrophobicity
8,12-Dimethylbenz(a)acridine 257.3 Not reported ~5.1 Distal methylation pattern

*Estimated from analogous compounds .

Carcinogenic Activity

  • 7-Methylbenz[c]acridine: Strong carcinogen due to bay-region methylation, facilitating metabolic activation to diol-epoxides .
  • 8,10-Dimethylbenz[a]acridine: Limited data, but adjacent methyl groups may hinder enzymatic oxidation .
  • 8,12-Dimethylbenz(a)acridine : Predicted to exhibit low activity due to lack of bay-region methylation, though combined distal methyl groups may alter metabolic pathways compared to 12-methyl derivatives.

Metabolic Activation and Toxicity

  • Active Compounds : Require metabolic conversion to diol-epoxides. For example, 7-methylbenz[c]acridine forms bay-region diol-epoxides, which bind DNA .
  • Inactive Compounds : 12-Methylbenz[a]acridine lacks such activation, likely due to steric hindrance or electronic effects .
  • 8,12-Dimethylbenz(a)acridine : Hypothesized to follow a similar inactive pathway as 12-methyl derivatives, though synergistic effects of dual methylation remain unexplored.

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